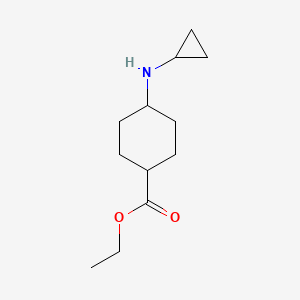

Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate

Description

Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate (CAS: 1083048-96-7) is a cyclohexane-based ester featuring a cyclopropylamino substituent at the 4-position. Its molecular formula is C₁₂H₂₁NO₂, with a molecular weight of 211.31 g/mol . The compound is of interest in medicinal chemistry, particularly in the design of bioactive molecules, as cyclopropane rings and ester functionalities are common in drug candidates .

Properties

IUPAC Name |

ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)9-3-5-10(6-4-9)13-11-7-8-11/h9-11,13H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFBCXHDGNVMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736487 | |

| Record name | Ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918649-19-1 | |

| Record name | Ethyl 4-(cyclopropylamino)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production methods for Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropylamino group is known to interact with enzymes and receptors, potentially modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl Cyclohexanecarboxylate (CAS: 3289-28-9)

This simpler analog lacks the cyclopropylamino group, with a molecular formula of C₉H₁₆O₂ and a boiling point of 196°C . Key differences include:

- Substituent Effects: The absence of the cyclopropylamino group reduces steric hindrance and polarity, leading to higher volatility (as evidenced by the boiling point).

- Applications: Primarily used as a solvent or intermediate in organic synthesis, whereas the cyclopropylamino derivative may exhibit enhanced bioactivity due to the amine functionality .

Sulfonamide-Functionalized Cyclohexanecarboxylates

Compounds such as ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate () share the cyclohexanecarboxylate core but incorporate sulfonamide groups. These derivatives are studied for anticancer applications due to sulfonamides' ability to inhibit carbonic anhydrases and modulate apoptosis .

- Bioactivity: Unlike the cyclopropylamino derivative, sulfonamide analogs are explicitly linked to cancer therapy in research contexts .

Oxygenated Cyclohexanecarboxylates

Ethyl 2-oxocyclohexanecarboxylate () and methyl 4-hydroxycyclohexanecarboxylate () feature keto and hydroxyl groups, respectively.

- Reactivity : The keto group in Ethyl 2-oxocyclohexanecarboxylate increases electrophilicity, making it prone to nucleophilic attacks, whereas the hydroxyl group in methyl 4-hydroxycyclohexanecarboxylate enhances solubility and hydrogen-bonding .

- Functional Group Impact: The cyclopropylamino group in the target compound may confer rigidity and influence metabolic stability compared to these oxygenated analogs.

Heterocyclic Derivatives with Cyclopropyl Moieties

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS: 2060062-22-6, ) incorporates a cyclopropyl group into an oxazole ring.

- Structural Context : The cyclopropyl group here is part of a heterocyclic system, contrasting with the cyclohexane backbone in the target compound.

- Applications : Such oxazole derivatives are explored for antimicrobial and kinase inhibitory activities, suggesting divergent applications compared to the cyclohexane-based target .

Stereochemically Complex Analogs

(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Oxalate () highlights the role of stereochemistry.

- Stereochemical Influence : The defined stereochemistry and protective groups (e.g., tert-butoxycarbonyl) enhance stability during peptide synthesis, a feature absent in the target compound .

- Pharmacological Relevance : Stereochemical precision is critical for receptor binding, suggesting that the target compound’s activity could be optimized through similar strategies.

Biological Activity

Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate can be represented by the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₁O₂

- Molecular Weight : 221.30 g/mol

The compound features a cyclohexane ring substituted with a cyclopropylamino group and an ethyl ester functional group, which contributes to its biological activity.

The biological activity of Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate is attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly in leukemia models, by inducing apoptosis.

- Neuromodulatory Effects : There is evidence suggesting that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate:

Case Studies

-

Anticancer Activity in Leukemia :

A study evaluated the cytotoxic effects of Ethyl 4-(cyclopropylamino)cyclohexanecarboxylate on various leukemia cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in K562 cells, highlighting its potential as a therapeutic agent for leukemia treatment. -

Antimicrobial Efficacy :

Another research focused on the antimicrobial properties of the compound against several pathogenic bacteria. The findings indicated effective inhibition at low concentrations, suggesting its viability as an alternative to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.